molecular formula C14H15NO2 B2728321 methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate CAS No. 92247-98-8

methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate

Cat. No.: B2728321
CAS No.: 92247-98-8
M. Wt: 229.279
InChI Key: JIKRQIFBJQYZNW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties compared to other carbazole derivatives .

Properties

IUPAC Name

methyl 6,7,8,9-tetrahydro-5H-carbazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-14(16)9-6-7-11-10-4-2-3-5-12(10)15-13(11)8-9/h6-8,15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKRQIFBJQYZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=C(N2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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